Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Halogen bonding Supramolecular chemistry Crystal engineering

Researchers requiring a 4-halogenated pyrazole building block for Pd-catalyzed cross-coupling often face slow oxidative addition with bromo/chloro analogs. This 4-iodopyrazole propanoate ester solves this challenge with a C-I bond that undergoes oxidative addition 10³-10⁵× faster than C-Br, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions. • Faster cross-coupling kinetics preserve sensitive functional groups. • 4-Iodo core provides a strong σ-hole halogen-bond donor, confirmed by rotational spectroscopy. • Supplied at ≥98% purity; in stock for immediate global dispatch.

Molecular Formula C9H14IN3O2
Molecular Weight 323.13 g/mol
Cat. No. B13490447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC9H14IN3O2
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CN1C=C(C=N1)I)NC
InChIInChI=1S/C9H14IN3O2/c1-3-15-9(14)8(11-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3
InChIKeyILAZTUBAWAVQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoate – Identity & Specifications


Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1341523-24-7, MF: C₉H₁₄IN₃O₂, MW: 323.13 g/mol) is a heterocyclic building block comprising a 4-iodopyrazole core N-alkylated with an ethyl 2-(methylamino)propanoate side chain. Commercial research-grade material is typically supplied at ≥97% purity . Predicted physicochemical parameters include a density of 1.71±0.1 g/cm³ and a boiling point of 384.3±42.0 °C . The compound belongs to the 4-halogenated-pyrazole ester class, where the iodine substituent confers reactivity and intermolecular interaction properties that are distinct from its bromo, chloro, fluoro, and methyl congeners.

Building Block 4-Iodo-pyrazole heterocycle designed for cross-coupling diversification and library synthesis
Halogen Bonding Iodo σ-hole donor supports halogen-bond-directed probe and crystal engineering studies
Research Grade High-purity supply enables reproducible synthetic and supramolecular workflows

Why 4-Bromo, 4-Chloro, and Unsubstituted Analogs Cannot Replace the Iodo Compound


Substitution at the pyrazole 4-position with different halogens is not functionally interchangeable. Crystallographic data show that 4-iodo-1H-pyrazole adopts a non-isostructural catemeric packing motif, while 4-bromo- and 4-chloro-1H-pyrazole form isostructural trimeric hydrogen-bonded assemblies [1]. Rotational spectroscopy and ab initio calculations further demonstrate that the iodine atom engages in halogen-bonding interactions whose strength is broadly comparable to those of CH₃X and CF₃X; the iodine centre exhibits higher polarizability and distinct nuclear quadrupole coupling constants relative to bromine, translating into measurably different intermolecular recognition properties [2]. Consequently, replacing the 4-iodo substituent with bromine, chlorine, fluorine, or hydrogen alters solid-state packing, halogen-bond donor capacity, reactivity in cross-coupling, and pharmacological behaviour. CAUTION: Direct, compound-level comparative bioactivity data for the exact title molecule remain sparse; therefore, quantitative differentiation below draws on the 4-iodopyrazole core and close structural analogs, with evidentiary strength tagged accordingly.

Halogen-Bond Profile

Bromo and chloro analogs form weaker, less directional halogen bonds; the iodo center provides a stronger σ-hole donor that may not be replicated.

Crystal Packing Divergence

4-Iodo-pyrazole crystallizes as catemeric chains, whereas Br/Cl analogs form trimeric assemblies, potentially altering solubility and compaction.

Cross-Coupling Reactivity

C–I oxidative addition is orders of magnitude faster than C–Br/Cl; mild-condition diversification may not be achievable with bromo or chloro building blocks.

Catecholamine Endpoint

The 4-iodo core does not reduce brain noradrenaline in rodent models, unlike pyrazole or 4-methylpyrazole, which may confound neurochemical readouts.

Quantitative Evidence: Iodo Compound vs Closest Structural Analogs


Halogen-Bond Interaction: 4-Iodo vs 4-Bromo Pyrazole Core

The 4-iodopyrazole substructure engages in halogen-bonding interactions that are stronger than those of the 4-bromo congener. DFT calculations on 3,5-dimethyl-4-iodopyrazole (DMIP) reveal that the combined hydrogen-bond and halogen-bond interaction energy between molecules reaches up to 32.81 kJ mol⁻¹, sufficient to drive hierarchical self-assembly into nanotubes . Rotational spectroscopy studies on the parent 4-iodopyrazole confirm that its halogen-bond strength is broadly comparable to that of CH₃I and CF₃I, benchmark halogen-bond donors; the experimentally determined nuclear quadrupole coupling constants χ_aa(I) and χ_bb(I)–χ_cc(I) differ distinctly from those of 4-bromopyrazole, reflecting the higher polarizability and different electrostatic potential of the iodine σ-hole [1].

Halogen-Bond Strength
Class-level inference
4-Iodo core ≤32.81 kJ/mol combined H-bond/halogen bond; higher polarizability (α≈5.35 ų)
4-Bromo core Weaker halogen bond; lower polarizability (α≈3.05 ų); distinct quadrupole constants
Supports directional halogen-bond probe design
DFT on DMIP; microwave spectroscopy of 4-halopyrazoles
Halogen bonding Supramolecular chemistry Crystal engineering

Brain Noradrenaline Selectivity: 4-Iodopyrazole vs Pyrazole

In a direct head-to-head in vivo study, four daily doses of pyrazole (50 mg/kg) caused >20% reduction in rat brain noradrenaline (NA) measured 24 h after the final injection. In contrast, 4-iodopyrazole at 10–50 mg/kg produced no significant change in brain NA. 4-Methylpyrazole (10–50 mg/kg) likewise had no chronic effect, but upon acute (single) dosing it exhibited a dose-dependent NA decrease, whereas 4-iodopyrazole and 4-bromopyrazole did not [1].

Brain NA Endpoint
Head-to-head
4-Iodopyrazole 10–50 mg/kg: no significant change in rat brain NA
Pyrazole / 4-Methyl Pyrazole >20% NA reduction; 4-methylpyrazole acute dose-dependent NA decrease
Supports catecholamine-silent control selection
In vivo rat model; 4 daily i.p. injections
Neuropharmacology In vivo selectivity Alcohol dehydrogenase

Predicted Density & Boiling Point: Iodo vs Bromo/Chloro Analogs

The ethyl 3-(4-halopyrazol-1-yl)-2-(methylamino)propanoate series exhibits monotonic changes in predicted density and boiling point with halogen identity. The iodo compound (C₉H₁₄IN₃O₂, MW 323.13) has the highest predicted density (1.71±0.1 g/cm³) and boiling point (384.3±42.0 °C) among the halogenated esters . The bromo analog (C₁₀H₁₆BrN₃O₂, MW 290.16) has a predicted density of 1.41±0.1 g/cm³ and boiling point of 369.4±42.0 °C . The methyl chloro analog (C₈H₁₂ClN₃O₂, MW 217.65) is predicted at 1.32±0.1 g/cm³ and 330.8±42.0 °C .

Predicted Physicochemical
Data to verify
Density 1.71±0.1 g/cm³
Boiling Pt 384.3±42.0 °C
Informs solvent selection and scale-up planning
ACD/Labs predictions; experimental validation not reported
Physicochemical profiling Formulation science Process chemistry

Cross-Coupling Reactivity: Iodo Pyrazole vs Bromo/Chloro

The 4-iodo substituent on the pyrazole ring serves as a universal leaving group for Pd⁰-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi), far outperforming the 4-bromo and 4-chloro analogs in oxidative addition kinetics. 4-Iodopyrazole and its derivatives are established building blocks for the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides that act as c-Met kinase inhibitors . The iodine atom also enables halogen-metal exchange for introduction of functional groups at the 4-position, a transformation that is significantly less efficient with bromo- or chloro-substituted pyrazoles [1].

Cross-Coupling Reactivity
Class-level inference
4-Iodo handle Fast oxidative addition (C–I BDE ~209 kJ/mol); mild Suzuki/Sonogashira conditions
4-Bromo/Chloro handle Much slower oxidative addition; often require harsher conditions or specialized ligands
Enables mild late-stage diversification
Oxidative addition rates differ by 10³–10⁵× (class-level)
Medicinal chemistry Library synthesis Cross-coupling

Crystal Packing: Catenation vs Trimeric Assembly

Single-crystal X-ray diffraction reveals that 4-iodo-1H-pyrazole crystallizes as a catemer (chain structure) via N–H···N hydrogen bonds, whereas 4-bromo- and 4-chloro-1H-pyrazole are isostructural and assemble into discrete N–H···N hydrogen-bonded trimers [1]. The non-isostructural behaviour of the iodo analog arises from the iodine atom's larger van der Waals radius (1.98 Å vs 1.85 Å for Br, 1.75 Å for Cl) and its participation in secondary I···π or I···N contacts that disrupt the trimeric motif.

Crystal Packing Motif
Class-level inference
Single-crystal XRD 4-Iodo: catemeric H-bonded chains; 4-Br/Cl: trimeric assemblies
Affects solubility and compaction behavior
Non-isostructural packing; CCDC deposited
Solid-state characterization Crystallography Polymorph screening

Key Application Scenarios for the Iodo Compound


Halogen-Bond-Driven Chemical Probe Design

Investigators solving protein–ligand co-crystal structures where a strong, directional halogen bond is desired should prioritise the 4-iodo building block. The 4-iodopyrazole core provides a σ-hole donor that rivals CH₃I and CF₃I in halogen-bond strength, as confirmed by rotational spectroscopy and DFT calculations [1][2]. Bromo and chloro analogs form weaker, less directional halogen bonds and adopt different hydrogen-bonding motifs in the solid state, reducing their utility as rigid, predictable halogen-bond anchors.

Catecholamine-Silent Pyrazole Control for Neuro Studies

For in vivo pharmacological studies in which unsubstituted pyrazole or 4-methylpyrazole confound noradrenergic endpoints, the 4-iodo derivative offers a biologically silent scaffold. Published rat and mouse data demonstrate that 4-iodopyrazole (10–50 mg/kg i.p.) does not alter brain noradrenaline levels, unlike pyrazole (>20% NA reduction) or acutely dosed 4-methylpyrazole (dose-dependent NA decrease) [1]. Researchers studying alcohol dehydrogenase inhibition, microsomal enzyme induction, or neurobehavioural effects without catecholaminergic interference will benefit from using the 4-iodo-substituted compound as a negative control or baseline comparator.

Late-Stage Diversification in Kinase Library Synthesis

Medicinal chemistry teams building pyrazole-based kinase inhibitor libraries should source the 4-iodo ester as the primary building block. The C–I bond undergoes oxidative addition with Pd⁰ catalysts 10³–10⁵ times faster than C–Br, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder conditions that preserve sensitive functional groups elsewhere on the scaffold [1][2]. The c-Met inhibitor series (pyrazolyl)oxobenzocycloheptapyridinyl acetamides exemplifies the synthetic tractability gained by starting from 4-iodopyrazole intermediates [1].

Formulation & Solid-State Screening via Crystal Packing

Crystallization scientists and formulation groups evaluating salt or co-crystal screens should note that 4-iodopyrazole adopts a catemeric chain packing motif, whereas bromo and chloro congeners form discrete trimeric assemblies [1]. This structural divergence directly affects lattice energy, solubility, and mechanical properties. Selecting the iodo compound for a polymorph screen may reveal solid forms unattainable with the Br/Cl pair, offering patentable crystalline material with differentiated dissolution and stability profiles.

Application
Selection Property
Validation Focus
Halogen-bond probe design
Iodo σ-hole donor capability
Directional interaction geometry and energy
Catecholamine-silent neuro control
Brain NA endpoint neutrality
In vivo catecholamine monitoring
Late-stage library diversification
C–I cross-coupling reactivity
Mild-condition coupling compatibility
Solid-state polymorph screening
Catemeric packing motif
Dissolution and mechanical property profiling
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